REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].O1[CH2:22][CH2:21]CC1>>[CH2:3]([N:2]([CH2:8][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][NH:2]1)[CH2:21][CH3:22])[CH3:4] |f:0.1,2.3.4.5.6.7,8.9|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.N1C(CCCCC1)=O
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
after the initially violent reaction
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran phase is separated off from the precipitate
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The oily residue remaining is then distilled over caustic potash under water jet vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)CC1NCCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |